molecular formula C7H16ClNO2S B1374137 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride CAS No. 1354951-86-2

4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B1374137
CAS No.: 1354951-86-2
M. Wt: 213.73 g/mol
InChI Key: BKYZAPVJDNRLAV-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of thiane, a sulfur-containing heterocycle, and features an aminoethyl group

Scientific Research Applications

4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

Target of Action

The primary targets of 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride, also known as AEBSF, are serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

AEBSF acts by covalently modifying the hydroxyl group of serine residues in the active site of the target proteases . This modification results in the addition of an extra 183.0354 Da to each modified residue . While the primary target is serine, off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group have also been reported .

Biochemical Pathways

The inhibition of serine proteases by AEBSF affects multiple biochemical pathways. For instance, it inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes are involved in various pathways, including blood coagulation, fibrinolysis, and inflammation .

Pharmacokinetics

AEBSF is water-soluble and more stable at low pH values . This property enhances its bioavailability and allows it to be used in a variety of experimental conditions.

Result of Action

The inhibition of serine proteases by AEBSF can have a variety of effects at the molecular and cellular levels. For example, it can prevent protein degradation during protein purification processes . It has also been reported to prolong the survival of mice infected with Toxoplasma gondii .

Action Environment

The action of AEBSF is influenced by environmental factors such as pH. It is more stable at low pH values, and its inhibitory activity can be maintained for up to six months if stored refrigerated at a pH of less than 7 . Its stability decreases at ph values higher than 7 .

Biochemical Analysis

Biochemical Properties

4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride plays a crucial role in biochemical reactions by inhibiting serine proteases. This compound interacts with enzymes such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The nature of these interactions involves the irreversible binding of the compound to the active site of the enzymes, thereby preventing their catalytic activity . This inhibition is essential in preventing protein degradation during protein purification processes and in studying the role of serine proteases in various biological pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting serine proteases, which are involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, in SNU-16 human gastric adenocarcinoma cells, this compound has been shown to inhibit TNF-α-induced apoptosis . This indicates its potential role in modulating cell death pathways and its therapeutic potential in cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serine proteases. The compound exerts its effects by covalently modifying the active site serine residue of the enzymes, leading to irreversible inhibition . This modification prevents the enzymes from catalyzing their substrates, thereby blocking their biological activity. Additionally, this compound may influence gene expression by modulating the activity of proteases involved in signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable in its powdered form when stored at 4°C or -20°C for long-term use . Its aqueous solutions are only stable for up to six months at 4°C . Over time, the compound may degrade, leading to a decrease in its inhibitory activity. Long-term effects on cellular function observed in in vitro studies include sustained inhibition of serine proteases and potential modulation of cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, including potential off-target interactions with other proteins . Threshold effects observed in studies indicate that the compound’s efficacy and safety are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin, thereby affecting metabolic flux and metabolite levels . The compound’s inhibition of these enzymes can lead to alterations in various biochemical pathways, including those involved in blood coagulation, inflammation, and tissue remodeling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its inhibitory effects on serine proteases . The compound’s distribution is influenced by its solubility and stability in aqueous solutions, which are critical for its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, such as the cytoplasm or lysosomes, where it can interact with serine proteases . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of thiane derivatives with aminoethyl groups under controlled conditions. One common method involves the use of thiane-1,1-dione as a starting material, which is then reacted with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 25-30°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is typically obtained through multiple purification steps, including distillation, crystallization, and filtration, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiane derivatives with lower oxidation states using reducing agents like lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.

    Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiane derivatives.

    Substitution: Various substituted thiane derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its sulfur-containing thiane ring, which imparts distinct chemical and biological properties. Unlike tyramine and dopamine, which are primarily involved in neurotransmission, this compound has broader applications in synthetic chemistry, biological research, and industrial processes.

Properties

IUPAC Name

2-(1,1-dioxothian-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c8-4-1-7-2-5-11(9,10)6-3-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYZAPVJDNRLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride
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4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride
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4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride
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4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride
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4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 6
4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride

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